3-Methyl-4-propylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine, characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fourth position, along with an amino group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-4-propyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of aniline with 3-methyl-4-propylchlorobenzene. This reaction is catalyzed by aluminum chloride and carried out under controlled temperature conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-propylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Methyl-4-propylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Aniline: The parent compound with a simple amino group attached to a benzene ring.
3-Methyl-aniline: Similar structure but lacks the propyl group.
4-Propylaniline: Similar structure but lacks the methyl group.
Uniqueness: 3-Methyl-4-propylaniline is unique due to the presence of both methyl and propyl groups on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. This dual substitution pattern can enhance its solubility, stability, and binding properties compared to its simpler analogs .
Properties
CAS No. |
87986-24-1 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3-methyl-4-propylaniline |
InChI |
InChI=1S/C10H15N/c1-3-4-9-5-6-10(11)7-8(9)2/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
MDHZXPXDZRWSEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.